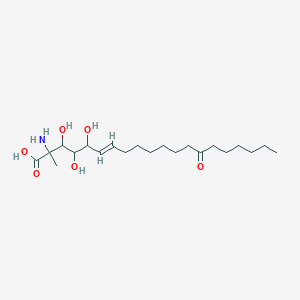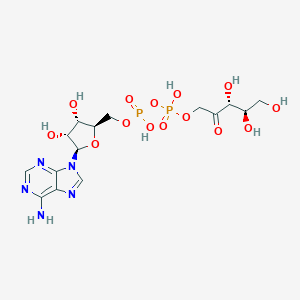
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is a naturally occurring compound with potential applications in scientific research. This compound is also known as 6E-2-Amino-3,4,5-Trihydroxy-2-Methyl-14-Oxo-Hexadec-6-Enoic Acid or ATOMEGA3. It is a derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA), which is found in fish oil.
Mécanisme D'action
The mechanism of action of 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is not fully understood. However, it is thought to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- in lab experiments is that it is a naturally occurring compound and can be synthesized relatively easily. It also has a number of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are a number of future directions for research on 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent for these conditions. Another area of research could be to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to further elucidate its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- can be synthesized through a multi-step process. The first step involves the conversion of EPA to an intermediate compound, 6-eicosynoic acid, using a palladium-catalyzed reaction. The intermediate is then converted to the final product using a series of chemical reactions, including hydrogenation, hydrolysis, and amidation.
Applications De Recherche Scientifique
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
145401-48-5 |
|---|---|
Nom du produit |
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- |
Formule moléculaire |
C21H39NO6 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(E)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+ |
Clé InChI |
KEACSJIKRANUJC-NTCAYCPXSA-N |
SMILES isomérique |
CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(C)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
SMILES canonique |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
Synonymes |
Sphingofungin F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)